molecular formula C9H9F3N4O B6192821 2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 1449207-55-9

2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B6192821
CAS No.: 1449207-55-9
M. Wt: 246.2
InChI Key:
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Description

2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is a complex organic compound that features a pyridine ring substituted with azidomethyl, methyl, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as aldehydes, ketones, and ammonia or amines.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethanol and a suitable leaving group.

    Azidomethylation: The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide and a suitable alkyl halide precursor.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form nitro or other oxidized derivatives, and reduction to form amines or other reduced products.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, alkyl halides, trifluoroethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Amines: Formed from reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

    Oxidized Derivatives: Formed from oxidation reactions.

Scientific Research Applications

2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers with specific properties.

    Synthetic Organic Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in a biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(azidomethyl)-3-methylpyridine: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    4-(2,2,2-trifluoroethoxy)pyridine: Lacks the azidomethyl and methyl groups, leading to different applications and reactivity.

    2-(azidomethyl)-4-(2,2,2-trifluoroethoxy)pyridine: Similar structure but different substitution pattern, affecting its chemical behavior.

Uniqueness

2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the azido group allows for bioorthogonal chemistry, while the trifluoroethoxy group imparts unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves the reaction of 2-bromo-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "2-bromo-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine", "Sodium azide", "Copper catalyst" ], "Reaction": [ "To a solution of 2-bromo-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in DMF, add sodium azide and copper catalyst.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography to obtain 2-(azidomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine." ] }

CAS No.

1449207-55-9

Molecular Formula

C9H9F3N4O

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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